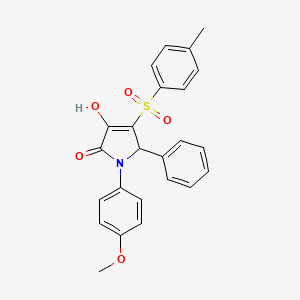

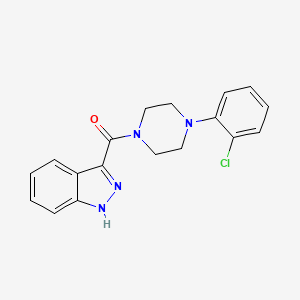

![molecular formula C11H21NO6S B2581249 tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate CAS No. 2092000-74-1](/img/structure/B2581249.png)

tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, which are derivatives of N-Boc piperazine, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the IUPAC name of a similar compound is “tert-butyl (tert-butoxycarbonyl) (3-hydroxypropyl)carbamate” and its InChI Code is "1S/C13H25NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h15H,7-9H2,1-6H3" .

科学的研究の応用

Environmental Degradation and Treatment

Decomposition in Environmental Settings : Studies have focused on the decomposition of related compounds like Methyl tert-butyl ether (MTBE) in environmental settings, utilizing cold plasma reactors to demonstrate decomposition efficiency. This approach highlights potential methodologies for dealing with environmental contamination by similar compounds through advanced oxidation processes (L. Hsieh et al., 2011)[https://consensus.app/papers/decomposition-methyl-tertbutyl-ether-adding-hydrogen-hsieh/817293c1191856edbe5f7da4ce11ab5a/?utm_source=chatgpt].

Microbial Degradation : Research on the microbial degradation of MTBE, a compound structurally related to tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate, has provided insights into the biodegradability under various redox conditions, emphasizing the role of microbial communities in the environmental fate of such compounds (T. Schmidt et al., 2004)[https://consensus.app/papers/degradation-methyl-tertbutyl-ether-tertbutyl-alcohol-schmidt/cf0b773ec5c75b9aa633cadbda0c066c/?utm_source=chatgpt].

Synthetic Applications and Chemical Reactions

Synthesis of N-heterocycles : The use of chiral sulfinamides, possibly related to the functional groups in the query compound, in stereoselective synthesis has been extensively studied. Such compounds play a crucial role in asymmetric synthesis, offering pathways to diverse piperidines, pyrrolidines, and azetidines, which are significant in pharmaceuticals and natural product synthesis (R. Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt].

Selective Catalytic Reduction : Catalytic processes involving CO for the reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas have seen significant research interest. This highlights the potential for the compound to be involved in or inspire new catalytic reduction pathways in organic synthesis, offering environmentally benign alternatives to traditional reductive methods (A. M. Tafesh & J. Weiguny, 1996)[https://consensus.app/papers/review-selective-catalytic-reduction-aromatic-nitro-tafesh/d6de7621a2645baeb3d4b7eb212bafe6/?utm_source=chatgpt].

作用機序

Safety and Hazards

Safety and hazards of similar compounds have been reported . For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, is a Class 2 hazardous substance with high explosion hazard . The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .

特性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQHQERSWDLEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

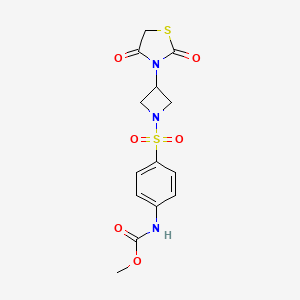

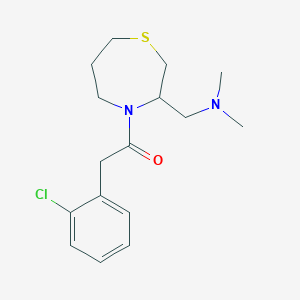

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)

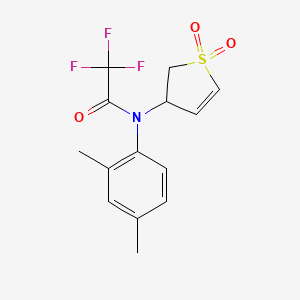

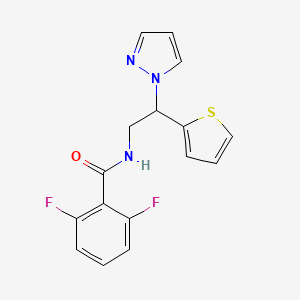

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)

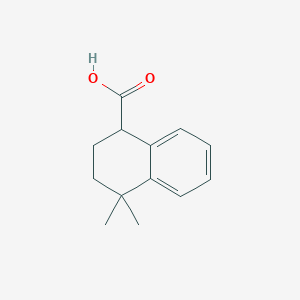

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)

![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)